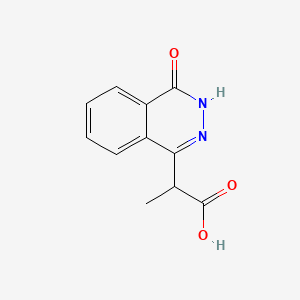

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are organic compounds that contain a ring structure composed of at least two different elements, one of which is nitrogen. These structures are of immense importance in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs. nih.govsci-hub.se An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their significance in drug design. sci-hub.se

The prevalence of nitrogen-containing heterocycles in biologically active molecules can be attributed to several factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the presence of nitrogen atoms in a heterocyclic ring can influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile.

These compounds are integral to the structures of many essential biomolecules, including alkaloids, vitamins, and hormones. sci-hub.se Their versatile nature has led to their application in a wide array of therapeutic areas, including but not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents. sci-hub.se

Phthalazin-1(2H)-one as a Privileged Scaffold in Drug Discovery

Within the vast family of nitrogen-containing heterocycles, the Phthalazin-1(2H)-one scaffold has emerged as a "privileged scaffold" in drug discovery. rsc.org This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. The phthalazinone core is a fused heterocyclic system that has demonstrated remarkable pharmacological versatility. researchgate.net

Derivatives of phthalazin-1(2H)-one have been reported to exhibit a broad spectrum of biological activities. chemicalbook.com These include anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antimicrobial properties. researchgate.netechemi.com The ability of the phthalazinone nucleus to serve as a versatile template for chemical modification allows for the fine-tuning of its biological activity and the development of compounds with improved potency and selectivity. echemi.com A notable example of a drug containing the phthalazinone scaffold is Olaparib, a PARP (poly ADP-ribose polymerase) inhibitor used in cancer therapy. echemi.com

Table 1: Reported Pharmacological Activities of Phthalazinone Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | chemicalbook.com |

| Anti-inflammatory | researchgate.net |

| Antihypertensive | researchgate.net |

| Antidiabetic | researchgate.net |

| Antimicrobial | echemi.com |

| Antithrombotic | chemicalbook.com |

| Analgesic | chemicalbook.com |

| Antidepressant | chemicalbook.com |

Overview of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic Acid within the Phthalazinone Class

This compound is a derivative of the phthalazinone scaffold, characterized by the presence of a propanoic acid moiety at the 1-position of the phthalazinone ring. This structural feature introduces a carboxylic acid functional group, which can significantly influence the molecule's properties and potential biological interactions. While specific research on this particular derivative is not extensively documented in publicly available literature, its structural components suggest potential areas of interest within the broader context of the phthalazinone class.

The phthalazinone core provides the foundational structure known for its diverse pharmacological activities. The propanoic acid side chain adds a new dimension to the molecule, potentially influencing its solubility, polarity, and ability to interact with specific biological targets. Carboxylic acid groups are known to participate in hydrogen bonding and ionic interactions, which could be crucial for binding to the active sites of enzymes or receptors.

A closely related compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is known as a key intermediate in the synthesis of potent inhibitors of poly(ADP-ribose) polymerase (PARP). pharmaffiliates.comleapchem.com This highlights the potential of the 4-oxo-3,4-dihydrophthalazin-1-yl core to be functionalized with acidic moieties to yield biologically active compounds.

Research Scope and Objectives pertaining to the Chemical Compound

Given the established biological significance of the phthalazinone scaffold, the research scope and objectives for this compound can be hypothesized, even in the absence of extensive specific studies. The primary objective would be to synthesize and characterize the compound, followed by a systematic evaluation of its biological activities.

Potential Research Objectives:

Synthesis and Characterization: The initial objective would be to develop an efficient and scalable synthetic route for this compound. This would be followed by comprehensive characterization using modern analytical techniques to confirm its structure and purity.

Evaluation of Anticancer Activity: Considering that many phthalazinone derivatives, including the clinically used drug Olaparib, exhibit anticancer properties, a key objective would be to screen this compound against a panel of cancer cell lines. chemicalbook.comechemi.com Mechanistic studies could also be pursued to identify its potential molecular targets.

Assessment of Anti-inflammatory Properties: The phthalazinone scaffold has been associated with anti-inflammatory effects. researchgate.net Therefore, investigating the potential of this compound to modulate inflammatory pathways would be a logical research direction.

Exploration of Other Pharmacological Activities: Based on the broad bioactivity profile of the phthalazinone class, further screening for other activities such as antimicrobial, antihypertensive, and antidiabetic effects could be undertaken. researchgate.netechemi.com

Structure-Activity Relationship (SAR) Studies: A crucial long-term objective would be to synthesize a series of analogs of this compound to establish a structure-activity relationship. This would involve modifying the propanoic acid side chain and the phthalazinone core to optimize potency and selectivity for a particular biological target.

In essence, while direct research on this compound is limited, its structural features firmly place it within a class of compounds with immense therapeutic potential, making it a compelling candidate for future drug discovery and development efforts.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACAKXDXYHEHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963512 | |

| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4615-94-5 | |

| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Phthalazinone Derivatives

Core Phthalazinone Scaffold Contribution to Biological Activity

The phthalazin-1(2H)-one core is a bicyclic heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its structural features that allow it to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netnih.gov Phthalazinone derivatives have demonstrated efficacy as anticancer, antihypertensive, anti-inflammatory, antidiabetic, and antidepressant agents, among others. researchgate.netresearchgate.net

The biological versatility of the phthalazinone nucleus is attributed to several key characteristics:

Rigid Bicyclic Structure: The fused ring system provides a rigid framework that can orient substituents in a well-defined three-dimensional space, facilitating specific interactions with biological receptors or enzyme active sites.

Hydrogen Bonding Capabilities: The presence of the lactam moiety (a cyclic amide) within the core structure provides both a hydrogen bond donor (the N-H group at position 2) and a hydrogen bond acceptor (the carbonyl oxygen at position 4). These features are crucial for anchoring the molecule within a target's binding pocket.

Aromatic System: The benzene (B151609) ring portion of the scaffold allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins.

Versatile Substitution Points: The core scaffold has multiple positions (notably C-4 and N-2) that can be readily functionalized. This allows for the systematic modification of the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. mdpi.com

This inherent capacity to engage in various non-covalent interactions makes the phthalazinone scaffold an effective building block for designing targeted therapeutic agents. researchgate.net Its utility is evident in the development of drugs targeting various receptors and enzymes, including Poly (ADP-ribose) polymerase (PARP), Aurora kinases, and vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.netnih.gov

Impact of Substituents on the Phthalazinone Ring System

While the core scaffold provides the foundational structure for biological activity, the nature and position of substituents on the phthalazinone ring are critical for modulating potency and target selectivity. The C-4 and N-2 positions have been identified as particularly important for derivatization. mdpi.com

Modifications at C-4 Position and their Pharmacological Implications

The C-4 position of the phthalazinone ring is a key site for modification, and substituents at this position can dramatically influence the compound's pharmacological profile. Research has shown that attaching different chemical groups at C-4 can alter the mechanism of action and the biological target of the resulting derivative.

For instance, the introduction of an aryl group, such as a 4-bromophenyl group, can lead to compounds with significant α-adrenoceptor antagonist activity. nih.gov In contrast, the attachment of a substituted benzyl (B1604629) group via a piperazine (B1678402) ring at the C-4 position is a hallmark of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. researchgate.netmdpi.com The specific nature of the C-4 substituent is crucial; even small changes can significantly affect metabolic stability and binding affinity. nih.gov The steric and electronic properties of the C-4 substituent dictate how the molecule fits into and interacts with the target protein. libretexts.orglibretexts.org

| C-4 Substituent | Resulting Pharmacological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Aryl groups (e.g., 4-bromophenyl) | α-Adrenoceptor Antagonism | 4-Arylphthalazinones | nih.gov |

| Substituted Benzyl via Piperazine | PARP Inhibition | Olaparib and analogues | mdpi.com |

| Methyl group | Anticancer (general) | 4-Methylphthalazinone derivatives | nih.gov |

| p-Tolyl group | Anticancer (general) | 4-(p-Tolyl)phthalazinone derivatives | nih.gov |

Substitutions at N-2 Position and their Influence on Activity

The N-2 position of the phthalazinone lactam ring is another critical site for chemical modification that significantly influences biological activity. This position is often derivatized to introduce side chains that can extend into different regions of a binding pocket or improve the molecule's physicochemical properties.

| N-2 Substituent | Resulting Pharmacological Activity | Example Compound Class | Reference |

|---|---|---|---|

| Dithiocarbamate-containing alkyl chains | Antiproliferative (Anticancer) | Phthalazinone-dithiocarbamate hybrids | mdpi.com |

| (Propanoylamino)alkanoate chains | Anticancer (VEGFR2 Inhibition) | N-2 substituted phthalazinone peptides | nih.gov |

| Benzyl group | Anticancer (EGFR Inhibition) | 2-Benzyl-phthalazinone derivatives | nih.gov |

| Hydrogen (unsubstituted) | Intermediate for PARP inhibitors | Phthalazinone core | pharmaffiliates.com |

Role of Propanoic Acid Moiety in the Chemical Compound

In "2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid," the propanoic acid moiety attached at the C-1 position (often depicted as a substituent on the adjacent methylene (B1212753) group) is a critical determinant of its potential biological activity. While the phthalazinone core provides the primary scaffold, the carboxylic acid group of the propanoic acid side chain introduces a key functional handle.

This acidic moiety can serve several purposes in molecular recognition:

Ionic Interactions: The carboxylate group can form strong ionic bonds (salt bridges) with positively charged amino acid residues, such as lysine (B10760008) or arginine, within a protein's active site.

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor, allowing for precise and strong interactions with the target protein.

Improved Hydrophilicity: The presence of the polar carboxylic acid group can increase the water solubility of the molecule, which can be beneficial for its pharmacokinetic properties.

The role of such an acidic group is well-established in medicinal chemistry. For example, the structurally related compound, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is a key intermediate in the synthesis of potent PARP inhibitors. pharmaffiliates.comchemicea.com In these inhibitors, the carboxylic acid group (or a derivative thereof) is known to form critical interactions in the NAD+ binding pocket of the PARP enzyme. It is therefore highly probable that the propanoic acid moiety in the title compound serves a similar function as a key interacting group with its biological target.

Stereochemical Considerations and Enantiomeric Purity in SAR

The compound "this compound" possesses a chiral center at the C-2 position of the propanoic acid chain. This means the molecule can exist as two non-superimposable mirror images, known as enantiomers (the R- and S-enantiomers).

Stereochemistry is a fundamental aspect of drug design because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, the two enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

For phthalazinone derivatives with a chiral center, the three-dimensional arrangement of substituents is critical for proper binding to the target. mdpi.com The specific orientation of the propanoic acid group relative to the plane of the phthalazinone ring will dictate how effectively it can interact with its binding site. Therefore, the biological activity of "this compound" is expected to be stereospecific.

In the context of drug development, it is crucial to:

Separate and characterize the individual enantiomers.

Evaluate the biological activity of each enantiomer independently to determine which one is the eutomer.

Develop synthetic methods that produce the desired enantiomer with high enantiomeric purity, as regulatory agencies often require the use of single-enantiomer drugs. mdpi.comnih.gov

The enantiomeric purity of the final compound is a critical quality attribute, as the presence of the unwanted enantiomer could reduce the therapeutic efficacy or increase the risk of adverse effects. mdpi.com

In Vitro Biological Activities and Molecular Mechanisms of Phthalazinone Derivatives

Anticancer and Antineoplastic Activities

There is no available data to report on the anticancer and antineoplastic activities of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

No studies have been published detailing the molecular docking, enzyme inhibition profiles, or any other form of investigation into the PARP-inhibiting capabilities of this compound.

Information regarding molecular docking simulations or the enzyme inhibition profile of this compound against PARP enzymes is currently unavailable.

Inhibition of DNA Methyltransferase 3A (DNMT3A)

There is no scientific literature available that evaluates the inhibitory effects of this compound on DNA Methyltransferase 3A (DNMT3A).

Aurora Kinase Inhibition

The potential for this compound to act as an inhibitor of Aurora kinases has not been explored in any published research.

VEGFR-2 and EGFR Inhibition

There are no available studies on the inhibitory activity of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR).

Anti-inflammatory Activities

Lipoxygenase (LOX-5) Inhibition

No published studies were found that specifically investigate the Lipoxygenase (LOX-5) inhibitory activity of this compound.

Neurological and Neurodegenerative Disease Targets

Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition for Alzheimer's Disease

There are no available in vitro studies assessing the inhibitory effects of this compound on Acetylcholinesterase (AChE) or Monoamine Oxidase (MAO) enzymes.

Anti-Aβ Aggregation Activity

Specific research on the anti-Aβ aggregation activity of this compound has not been reported in the scientific literature.

Neuroprotective Potency and Anti-Neuroinflammation (in vitro models)

The neuroprotective and anti-neuroinflammatory potential of this compound in in vitro models has not been documented in available research.

Anticonvulsant Activities

There is no available data from in vitro or in vivo screening models concerning the anticonvulsant properties of this compound.

Antimicrobial and Antifungal Activities

No studies dedicated to the evaluation of the antimicrobial or antifungal activities of this compound have been published.

General Antimicrobial Effects

Phthalazinone derivatives have demonstrated notable in vitro activity against a variety of microbial pathogens, including both bacteria and fungi. ekb.egekb.eg The structural versatility of the phthalazinone nucleus allows for modifications that can lead to compounds with significant antimicrobial efficacy.

Research into novel phthalazinone derivatives has shown that these compounds can exhibit good antibacterial activities. ekb.eg For instance, certain synthesized series of N-substituted-4-phenylphthalazin-1-ones and other related heterocycles have been screened for their in vitro antimicrobial properties. ekb.eg The antimicrobial activity of these compounds is often evaluated using methods like the agar (B569324) diffusion method against a panel of standard bacterial and fungal strains. jst.go.jp

Screening studies have tested these compounds against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungal strains including Candida albicans and Aspergillus niger. jst.go.jp In some cases, newly synthesized phthalazinone derivatives have exhibited moderate to strong antimicrobial activities, with some compounds showing efficacy greater than that of standard reference drugs. jst.go.jp The mechanism of antimicrobial action is believed to be linked to the electronic characteristics of the molecules, such as the presence of heteroatoms with lone pair electrons (N, O) and aromatic rings, which can facilitate interaction with microbial targets. ekb.eg

Specific examples from research highlight the potential of this class of compounds. For instance, certain Schiff bases and N-nucleosides bearing the phthalazine (B143731) moiety have been synthesized and evaluated, with several compounds demonstrating promising antimicrobial profiles. jst.go.jp The table below summarizes the antimicrobial activity of selected phthalazinone derivatives from a study, indicating their minimum inhibition concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phthalazinone Derivatives

| Compound | Bacillus subtilis (µg/mL) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) |

|---|---|---|---|---|---|---|

| 5a | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 |

| 5b | 12.5 | 6.25 | 25 | 12.5 | 50 | 25 |

| 23 | 25 | 12.5 | 50 | 25 | 12.5 | 6.25 |

| 24 | 12.5 | 25 | 12.5 | 50 | 6.25 | 12.5 |

Data derived from a study on novel heterocycles bearing the phthalazine moiety. jst.go.jp

Potentiation of Antifungal Agents (e.g., Fluconazole (B54011) synergy)

A significant area of research for phthalazinone derivatives is their ability to act as potent enhancers of existing antifungal agents, particularly azoles like fluconazole. nih.govnih.gov This synergistic interaction is a promising strategy to combat the growing issue of antifungal resistance in pathogens such as Candida albicans. nih.gov

Azole antifungals function by inhibiting a key enzyme, sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Phthalazinone compounds have been identified that, while having little to no intrinsic antifungal activity on their own, exhibit potent synergistic effects when combined with fluconazole. nih.govnih.gov This synergy allows for a significant reduction in the effective concentration of fluconazole needed to inhibit fungal growth. nih.gov

Several phthalazinone analogues have been designed and synthesized, leading to the identification of compounds with extremely potent synergistic activity, with EC50 values as low as 1 nM against C. albicans in the presence of fluconazole. nih.gov The pharmacological synergy is often quantified by the Fractional Inhibitory Concentration (FIC) index, with values less than 0.5 indicating a synergistic relationship. nih.gov This potentiation has also been observed with other azoles, such as the third-generation agent isavuconazole. nih.gov

Notably, some of these phthalazinone derivatives have demonstrated efficacy against fluconazole-resistant clinical isolates of C. albicans, suggesting they may help overcome existing resistance mechanisms. nih.gov The table below presents the synergistic activity of a lead phthalazinone compound with fluconazole against a susceptible strain of C. albicans.

Table 2: Synergistic Antifungal Activity of a Phthalazinone Analogue with Fluconazole

| Compound | Fluconazole Concentration (µg/mL) | EC50 (nM) |

|---|---|---|

| Phthalazinone 24 | 0.25 | 1 |

| Phthalazinone 24 | 0.05 | 7 |

EC50 represents the concentration of the compound required to inhibit 50% of fungal growth. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

The phthalazinone scaffold has also been investigated for its potential in developing new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. otago.ac.nz A number of phthalazinone derivatives have been synthesized and evaluated for their ability to inhibit the growth of this pathogenic bacterium. otago.ac.nzqut.edu.au

In one study, a series of 2- and 7-substituted phthalazinones were synthesized and assessed for their anti-tubercular potential. otago.ac.nz All the tested compounds in this series demonstrated growth inhibitory activity against M. tuberculosis with Minimum Inhibitory Concentration (MIC) values below 100 μM. otago.ac.nzqut.edu.au It was generally observed that derivatives containing lipophilic and electron-withdrawing groups exhibited enhanced antitubercular activity. otago.ac.nz

Several lead compounds were identified from these studies, with MIC values in the low micromolar range. otago.ac.nz For example, 7-((2‐amino‐6‐(4‐fluorophenyl)pyrimidin‐4‐yl)amino)‐2‐heptylphthalazin‐1(2H)‐one showed an MIC of 1.6 μM, while 4‐tertbutylphthalazin‐2(1H)‐one and 7‐nitro‐phthalazin‐1(2H)‐one both had an MIC of 3 μM. otago.ac.nz

Preliminary mode of action studies for some of these derivatives suggest that they may interfere with the mycobacterial respiratory chain, leading to a dysregulation of NADH oxidation. otago.ac.nz However, the precise mechanism for all active compounds may not be the same, indicating that different phthalazinone structures could interact with various mycobacterial targets. otago.ac.nz

Table 3: Antitubercular Activity of Selected Phthalazinone Derivatives

| Compound | MIC against M. tuberculosis (µM) |

|---|---|

| 7-((2-amino-6-(4-fluorophenyl)pyrimidin-4-yl)amino)-2-heptylphthalazin-1(2H)-one | 1.6 |

| 4-tertbutylphthalazin-2(1H)-one | 3 |

| 7-nitro-phthalazin-1(2H)-one | 3 |

MIC represents the minimum inhibitory concentration required to inhibit the growth of M. tuberculosis. otago.ac.nz

Other Enzymatic and Receptor Interactions (e.g., PDE, AR)

Beyond their antimicrobial activities, phthalazinone derivatives have been shown to interact with various enzymes and receptors, indicating their potential for therapeutic applications in other disease areas.

Phosphodiesterase (PDE) Inhibition: Certain phthalazine derivatives have been identified as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4. nih.govasm.org PDEs are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com By inhibiting these enzymes, phthalazinone compounds can modulate signaling pathways involved in inflammation and other physiological processes. nih.govasm.org For instance, a series of 6-methoxy-1,4-disubstituted phthalazine derivatives were synthesized and studied as PDE4 inhibitors. nih.gov The biological activity of these compounds was found to be influenced by their conformational rigidity, suggesting that a planar structure could be favorable for PDE4 inhibition. nih.gov Tetrahydrophthalazinone derivatives have also shown inhibitory activity against PDEs in trypanosomatids, suggesting a potential application in treating parasitic diseases. asm.org

Androgen Receptor (AR) Antagonism: The androgen receptor (AR) is a key player in the development and progression of prostate cancer. nih.govelsevierpure.com Nonsteroidal AR antagonists are therefore of significant interest for cancer therapy. Research has led to the design and synthesis of 4-benzyl-1-(2H)-phthalazinone derivatives as novel AR antagonists. nih.govelsevierpure.com One such compound, with two ortho-substituents on the phenyl group, demonstrated potent inhibition of prostate cancer cell proliferation (IC50: 0.18 μM) and a high binding affinity for the wild-type AR (IC50: 10.9 μM). nih.govelsevierpure.com This compound was also effective against a mutated form of the AR. nih.govelsevierpure.com Docking studies have indicated that the benzyl (B1604629) group of these phthalazinone derivatives plays a crucial role in their antagonistic activity by interacting with the AR ligand-binding domain. nih.govelsevierpure.com

Table 4: Androgen Receptor Antagonist Activity of a Phthalazinone Derivative

| Compound | Cell Proliferation Inhibition (IC50) | AR-Binding Affinity (IC50) |

|---|---|---|

| 11c (4-benzyl-1-(2H)-phthalazinone derivative) | 0.18 µM | 10.9 µM |

Data from a study on novel androgen receptor antagonists. nih.govelsevierpure.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as a phthalazinone derivative, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

There are no specific studies available that detail the molecular docking of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid into any protein target. Therefore, data on its predicted binding modes or calculated binding affinities (e.g., in kcal/mol or docking scores) cannot be provided. For related phthalazinone compounds, such studies have been crucial in optimizing their inhibitory activity against targets like poly (ADP-ribose) polymerase (PARP).

Identification of Key Amino Acid Residues in Binding Pockets

Without specific molecular docking studies for this compound, it is not possible to identify the key amino acid residues that would form its binding pocket. Such analyses typically identify crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein, which are essential for stable binding.

Quantum Chemical Calculations (e.g., DFT-PCM)

Quantum chemical calculations, such as those using Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) for solvation effects, are employed to investigate the electronic structure, stability, and reactivity of molecules.

Tautomeric Forms and Stability of Phthalazinone Ring System

The phthalazinone ring can exist in different tautomeric forms. Quantum chemical calculations are ideal for determining the relative stability of these tautomers. However, no published studies have performed these calculations specifically for this compound to determine its most stable tautomeric form in various environments.

Electronic Structure and Charge Distribution Analysis

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP), provides insight into a molecule's reactivity and interaction sites. No specific data from DFT or other quantum chemical methods on the charge distribution, orbital energies, or electronic properties of this compound has been reported.

Chemoinformatic Approaches to Phthalazinone Design

Chemoinformatics applies computational methods to analyze chemical data, aiding in the design of new compounds with desired properties. These approaches often involve creating libraries of virtual compounds and using predictive models for activity and toxicity. While chemoinformatic strategies are widely used in the design of novel phthalazinone-based inhibitors, there is no available information detailing the specific use of this compound as a scaffold or lead compound in such a design campaign.

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources.

For scaffolds related to this compound, such as phthalazinone derivatives, virtual screening has been successfully employed. For instance, in the search for novel inhibitors of specific enzymes, large databases of compounds can be screened against the three-dimensional structure of the target protein. Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is then estimated using a scoring function, which helps in ranking the compounds.

Once initial "hits" are identified through virtual screening, lead optimization becomes the focus. This process involves modifying the chemical structure of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular dynamics simulations, play a crucial role in this phase. For example, by analyzing the docked pose of a phthalazinone derivative within the active site of its target, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts. This information guides the rational design of new analogs with enhanced binding affinity. For example, molecular docking studies on certain phthalazinone derivatives have highlighted the importance of specific substitutions on the phthalazinone ring for improved interaction with the target protein.

ADME Prediction for Compound Library Prioritization

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. Poor ADME profiles are a major cause of late-stage drug development failures. Computational models that can predict ADME properties early in the discovery process are therefore highly valuable. These in silico predictions help in prioritizing which compounds in a library should be synthesized and advanced to more extensive experimental testing.

For compound libraries containing phthalazinone derivatives, various computational models can be applied to predict key ADME parameters. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or empirical rules. One of the most well-known sets of guidelines is Lipinski's Rule of Five, which provides a qualitative assessment of drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Beyond these simple rules, more sophisticated models can predict specific ADME properties with greater accuracy. For instance, models can estimate a compound's intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. By applying these predictive models to a virtual library of this compound analogs, researchers can filter out compounds with predicted poor ADME properties, thereby enriching the library with candidates that have a higher probability of success in vivo.

Table 1: Predicted ADME Properties for a Virtual Library of Phthalazinone Derivatives

| Compound ID | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Predicted Human Intestinal Absorption (%) |

|---|---|---|---|---|---|

| Phthala-001 | 350.3 | 2.5 | 2 | 4 | 92 |

| Phthala-002 | 410.4 | 3.1 | 1 | 5 | 85 |

| Phthala-003 | 380.2 | 2.8 | 2 | 4 | 88 |

| Phthala-004 | 450.5 | 4.2 | 1 | 6 | 75 |

This table is illustrative and based on typical predictions for similar compound classes.

Network Pharmacology Analysis for Mechanism Elucidation

Network pharmacology is an emerging field that aims to understand the effects of drugs from a network perspective. Instead of the traditional "one drug, one target" paradigm, network pharmacology considers the complex interactions between a drug, its multiple targets, and the broader biological network of proteins and pathways. This approach is particularly useful for elucidating the mechanisms of action of drugs that have pleiotropic effects or for identifying new therapeutic indications.

For compounds based on the phthalazinone scaffold, which is a core component of poly(ADP-ribose) polymerase (PARP) inhibitors like olaparib, network pharmacology can provide significant insights. PARP inhibitors have a well-defined primary mechanism of action, which involves the inhibition of PARP enzymes, leading to the accumulation of DNA single-strand breaks that are converted into lethal double-strand breaks in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA mutations). pharmacytimes.comcancerresearchuk.orgnih.gov

However, the full spectrum of their biological effects may be broader. A network pharmacology approach would begin by identifying all the potential protein targets of a phthalazinone-based compound using methods like target prediction databases and in silico screening. Once a list of potential targets is generated, these are mapped onto protein-protein interaction (PPI) networks and signaling pathways.

Table 2: Key Interacting Proteins and Pathways in a Hypothetical Network Pharmacology Analysis

| Target Protein | Pathway | Biological Process |

|---|---|---|

| PARP1 | DNA Damage Repair | Cell Cycle, Apoptosis |

| PARP2 | DNA Damage Repair | Genome Stability |

| GSK3B | Wnt Signaling | Cell Proliferation |

| CDK2 | Cell Cycle | Cell Division |

This table is illustrative and based on network pharmacology studies of related PARP inhibitors.

By analyzing the topology of this network, key nodes (proteins) and modules (pathways) that are perturbed by the drug can be identified. For example, beyond the direct inhibition of PARP, a network analysis might reveal that a phthalazinone derivative also influences other pathways involved in cell proliferation, inflammation, or angiogenesis. This can help to explain the observed efficacy of the drug in different cancer types and may suggest novel combination therapies. Furthermore, network pharmacology can be used to predict potential off-target effects and mechanisms of drug resistance.

Future Directions and Research Challenges

Development of Novel Synthetic Strategies for Phthalazinone Analogues

A significant challenge and area of focus in the continued exploration of phthalazinone derivatives is the development of innovative and efficient synthetic methodologies. While classical methods, primarily based on [4+2] two-component cyclocondensations, have been traditionally employed, the future lies in creating more sustainable, atom-economical, and versatile strategies. nih.govlongdom.org

Modern Synthetic Approaches: Recent advancements are moving towards novel multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. nih.gov For instance, one-pot, three-component strategies are being developed to synthesize novel phthalazinone hybrids, demonstrating high efficiency and atom economy. nih.govlongdom.org These MCRs offer a powerful tool for rapidly generating libraries of diverse analogues for biological screening. nih.gov

Green Chemistry and Sustainable Synthesis: In line with the principles of green chemistry, new protocols are being explored to minimize environmental impact. researchgate.netresearchgate.net The use of ultrasound irradiation has emerged as a promising technique, often leading to higher yields, significantly shorter reaction times, and milder reaction conditions compared to conventional heating methods. researchgate.netmdpi.comrsc.orgresearchgate.net Researchers are also investigating the use of environmentally benign and recyclable catalysts, such as ionic liquids or solid acids, and solvent-free reaction conditions to enhance the sustainability of phthalazinone synthesis. longdom.orgresearchgate.netresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Phthalazinone Analogues

| Methodology | Description | Advantages | References |

|---|---|---|---|

| Classical Cyclocondensation | Traditional two-component reactions, often requiring harsh conditions. | Well-established and understood. | nih.govlongdom.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. | High efficiency, atom economy, rapid library generation. | nih.govnih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, higher yields, milder conditions. | mdpi.comrsc.orgresearchgate.net |

| Green Catalysis | Employing eco-friendly catalysts like ionic liquids or solid acids. | Reduced environmental impact, catalyst recyclability. | longdom.orgresearchgate.netresearchgate.net |

The functionalization of the phthalazinone scaffold, particularly at the N2 and C4 positions, remains a critical aspect of synthetic strategy, as modifications at these sites are crucial for modulating biological activity. nih.gov Future synthetic work will need to focus on regioselective methods that allow for precise and diverse substitutions at these key positions.

Exploration of New Biological Targets and Mechanisms of Action

The versatility of the phthalazinone core allows it to interact with a wide array of biological targets. researchgate.net While significant success has been achieved with inhibitors of well-established targets, a major future direction is the exploration of novel targets and a deeper understanding of the underlying mechanisms of action.

Phthalazinone derivatives have been extensively developed as inhibitors of enzymes crucial for cancer progression. researchgate.netnih.govbenthamdirect.com These include Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases. researchgate.netnih.govbenthamdirect.com The anticancer effects are often exerted through mechanisms like the induction of apoptosis and cell cycle arrest. rsc.orgnih.gov

However, the therapeutic potential of phthalazinone analogues extends beyond oncology. Recent research has identified potent antiviral activities. For example, certain derivatives have been shown to inhibit the replication complex of the rabies virus, while others act as capsid assembly modulators to suppress the hepatitis B virus (HBV) or inhibit the dengue virus. nih.govnih.govnih.gov This opens up a promising avenue for developing new antiviral therapies. Furthermore, other emerging targets for this class of compounds include topoisomerases, tubulin, and various kinases involved in inflammatory pathways. researchgate.netresearchgate.net

Table 2: Selected Biological Targets of Phthalazinone Analogues

| Target Class | Specific Target(s) | Therapeutic Area | References |

|---|---|---|---|

| Enzyme Inhibitors (Oncology) | PARP, VEGFR-2, EGFR, Aurora Kinases, Topoisomerase | Cancer | researchgate.netnih.govbenthamdirect.com |

| Antiviral Targets | Rabies Virus Replication Complex, HBV Capsid Assembly, Dengue Virus | Infectious Diseases | nih.govnih.govnih.govresearchgate.net |

| Other Targets | Tubulin, COX-2, LOX-5 | Cancer, Inflammation | nih.govresearchgate.net |

A key challenge is to move beyond identifying targets to elucidating the precise molecular interactions and downstream cellular consequences. Understanding these mechanisms is crucial for designing more selective and potent drugs with fewer side effects.

Advanced SAR and Medicinal Chemistry for Compound Optimization

Systematic Structure-Activity Relationship (SAR) studies are fundamental to transforming a bioactive hit into a viable drug candidate. For phthalazinone analogues, future medicinal chemistry efforts will concentrate on fine-tuning the molecular architecture to enhance potency, selectivity, and pharmacokinetic properties.

SAR studies on phthalazinone-based PARP inhibitors, for instance, have revealed that the type of substituent and the length of the alkyl chain connecting to an aromatic ring are critical for inhibitory activity. jst.go.jpnih.gov Optimization efforts based on these findings have led to the discovery of compounds with low nanomolar efficacy. researchgate.net The goal is to develop detailed SAR models that can predict the biological activity of novel derivatives, thereby guiding synthetic efforts. jst.go.jp

A promising strategy for compound optimization is molecular hybridization, which involves combining the phthalazinone pharmacophore with other bioactive scaffolds in a single molecule. nih.govmdpi.com This approach has been used to create phthalazinone-dithiocarbamate and pyran-linked phthalazinone-pyrazole hybrids, which in some cases have shown synergistic activity or novel mechanisms of action. nih.govnih.gov

A major challenge in this area is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. While some derivatives show excellent in vitro potency, they may suffer from poor oral bioavailability or metabolic instability, limiting their clinical potential. tandfonline.com Future research must therefore focus on structural modifications that improve these pharmacokinetic profiles without compromising bioactivity. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods is revolutionizing drug discovery, and this integrated approach is particularly valuable for the development of phthalazinone analogues. In silico techniques can significantly accelerate the identification of lead compounds and help refine their properties, reducing the time and cost associated with traditional screening methods.

Computational tools such as molecular docking and structure-based virtual screening are being used to identify potential phthalazinone-based inhibitors for various targets, including VEGFR-2 and the rabies virus replication complex. nih.govacs.orgacs.orgresearchgate.net These methods allow researchers to predict the binding modes and affinities of thousands of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental testing.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, are being developed to understand the relationship between the three-dimensional structure of phthalazinone derivatives and their biological activity. nih.govresearchgate.net These models provide valuable insights into the key structural features required for potency and can guide the design of new analogues with improved efficacy. nih.govfrontiersin.org The predictive power of these computational models is continually enhanced by feeding experimental results back into the design-test-refine cycle. The in silico prediction of ADME properties is also becoming an integral part of the early-stage discovery process, helping to flag compounds with potentially poor pharmacokinetic profiles before significant resources are invested in their synthesis. nih.govacs.org

The primary challenge lies in improving the accuracy of these computational predictions. While powerful, they are still approximations of complex biological systems. Therefore, close collaboration between computational and medicinal chemists is essential to validate and refine the in silico models, ensuring that they effectively guide the discovery of the next generation of phthalazinone-based therapeutics.

Q & A

Q. What synthetic routes are recommended for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with phthalazine derivatives (e.g., 3,4-dihydrophthalazine-1,4-dione) and introducing the propanoic acid moiety via nucleophilic substitution or coupling reactions. Optimization can be achieved through factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Post-synthetic purification via column chromatography or recrystallization is critical, as impurities like positional isomers may form during alkylation steps .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, using pharmacopeial-grade reference standards to identify and quantify impurities (e.g., unreacted intermediates or regioisomers) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) provide structural confirmation. For example, the carboxylic acid proton (δ ~12 ppm in DMSO-d₆) and phthalazinone carbonyl signals (δ ~160-170 ppm in ¹³C NMR) are diagnostic .

Q. How should researchers address solubility challenges during in vitro assays?

- Methodological Answer : Due to the compound’s zwitterionic nature (carboxylic acid and phthalazinone groups), solubility can be pH-dependent. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in buffered solutions (e.g., PBS at pH 7.4) is advised. Dynamic Light Scattering (DLS) can monitor aggregation, while co-solvents like ethanol or cyclodextrins may improve aqueous stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. Validate experimental NMR/IR data against Density Functional Theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA software) with implicit solvent models (e.g., PCM for DMSO or water). Cross-reference with crystallographic data from related phthalazinone derivatives to identify conformational biases .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or dehydrogenases)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can screen against target proteins using the compound’s 3D structure (optimized via DFT). Molecular Dynamics (MD) simulations (NAMD, GROMACS) assess binding stability under physiological conditions. Pair these with Free Energy Perturbation (FEP) calculations to quantify interaction energy contributions, focusing on the phthalazinone ring’s hydrogen-bonding potential .

Q. How should contradictory results in enzymatic inhibition assays be analyzed?

- Methodological Answer : Contradictions may stem from assay interference (e.g., compound fluorescence or metal chelation). Include control experiments with known inhibitors and orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition and validate via X-ray crystallography of enzyme-inhibitor complexes .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Prodrug derivatization (e.g., esterification of the carboxylic acid) can enhance membrane permeability. Assess metabolic stability using liver microsome assays (human/rodent) and monitor plasma protein binding via equilibrium dialysis. Pharmacokinetic modeling (e.g., PK-Sim) guides dosing regimens, while LC-MS/MS quantifies bioavailability in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.